Cas no 17153-20-7 (3-methyl-1,2-oxazole-4-carboxylic acid)

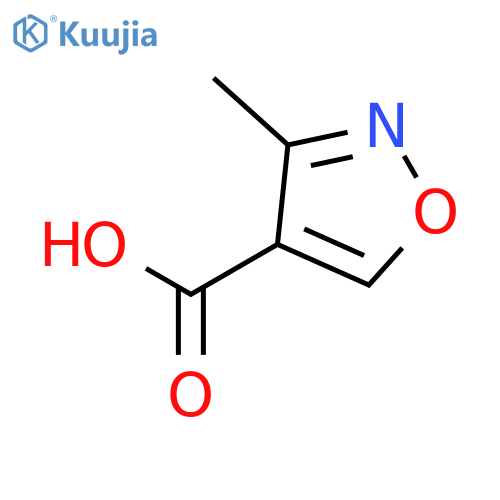

17153-20-7 structure

商品名:3-methyl-1,2-oxazole-4-carboxylic acid

3-methyl-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methylisoxazole-4-carboxylic acid

- 3-methyl-4-isoxazolecarboxylic acid

- 3-Methylisoxazole-4-

- 3-methyl-1,2-oxazole-4-carboxylic acid

- AKOS PAO-1630

- 3-Methyl-4-Isoxazolecarboxylic Acid(WX614141)

- 3-Methyl-1,2-oxazole-4-carboxylic acid, 4-Carboxy-3-methylisoxazole

- 3-Methylisoxazole-4-carboxylicacid

- 3-METHYLISOXAZOLE-4-CARBOXYLIC ACID, 98+%

- 3-Methyl-4-isoxazolecarboxylicacid

- 3-methyl-isoxazole-4-carboxylic acid

- 4-Isoxazolecarboxylic acid, 3-methyl-

- YBLSBWHFPXDRHC-UHFFFAOYSA-N

- PubChem10465

- AMOT0112

- AM786

- 3-methylisoxazole-s-carboxylic acid

- 4-Isoxazolecarboxylicacid,3-methyl-

- SBB

- A3783

- 17153-20-7

- EN300-99518

- CS-W002761

- MFCD01318161

- SCHEMBL263448

- J-512856

- FT-0616166

- AKOS003674106

- 4-Carboxy-3-methylisoxazole

- PS-5882

- SY014142

- DTXSID20404622

- A811334

- 3-Methyl-4-isoxazolecarboxylic acid, AldrichCPR

- STK695175

- 3-Methyl-4-isoxazolecarboxylic Acid;

-

- MDL: MFCD01318161

- インチ: 1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)

- InChIKey: YBLSBWHFPXDRHC-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C(C(=O)O[H])C(C([H])([H])[H])=N1

- BRN: 114157

計算された属性

- せいみつぶんしりょう: 127.02700

- どういたいしつりょう: 127.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 63.3

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.348

- ゆうかいてん: 183-190 ºC

- ふってん: 303.6°C at 760 mmHg

- フラッシュポイント: 303.6 °C at 760 mmHg

- 屈折率: 1.514

- PSA: 63.33000

- LogP: 0.68120

- ようかいせい: 自信がない

3-methyl-1,2-oxazole-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26; S36; S36/37/39; S22

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

- セキュリティ用語:S22;S26;S36/37/39

3-methyl-1,2-oxazole-4-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-methyl-1,2-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM119957-25g |

3-Methylisoxazole-4-carboxylic Acid |

17153-20-7 | 98% | 25g |

$542 | 2023-03-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16307-1g |

3-Methylisoxazole-4-carboxylic acid, 98+% |

17153-20-7 | 98+% | 1g |

¥6690.00 | 2023-02-26 | |

| eNovation Chemicals LLC | D480965-10g |

3-Methyl-4-isoxazolecarboxylic acid |

17153-20-7 | 95% | 10g |

$550 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99260-5g |

3-Methylisoxazole-4-carboxylic acid |

17153-20-7 | 5g |

¥866.0 | 2021-09-08 | ||

| Enamine | EN300-99518-10g |

3-methyl-1,2-oxazole-4-carboxylic acid |

17153-20-7 | 95% | 10g |

$303.0 | 2023-09-01 | |

| eNovation Chemicals LLC | D690746-5g |

3-Methylisoxazole-4-carboxylic Acid |

17153-20-7 | 98% | 5g |

$115 | 2024-07-20 | |

| TRC | M314990-100mg |

3-Methylisoxazole-4-carboxylic Acid |

17153-20-7 | 100mg |

$ 138.00 | 2023-09-07 | ||

| Apollo Scientific | OR7097-5g |

3-Methylisoxazole-4-carboxylic acid |

17153-20-7 | 5g |

£88.00 | 2025-02-20 | ||

| TRC | M314990-1g |

3-Methylisoxazole-4-carboxylic Acid |

17153-20-7 | 1g |

$ 1091.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123592-1g |

3-methyl-1,2-oxazole-4-carboxylic acid |

17153-20-7 | 98% | 1g |

¥190.90 | 2023-09-02 |

3-methyl-1,2-oxazole-4-carboxylic acid 関連文献

-

1. 1112. Derivatives of 6-aminopenicillanic acid. Part VI. Penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivativesF. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 5838

-

Khaled M. Elattar,Mohamed A. Abozeid,Ibrahim A. Mousa,Ahmed El-Mekabaty RSC Adv. 2015 5 106710

-

3. 1,3-Dipolar cycloaddition route to oxygen heterocyclic trionesRaymond C. F. Jones,Kathryn A. M. Duller,Simone I. E. Vulto J. Chem. Soc. Perkin Trans. 1 1998 411

-

4. Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptorsConnie K. Y. Lee,Christopher J. Easton,Mariana Gebara-Coghlan,Leo Radom,Anthony P. Scott,Gregory W. Simpson,Anthony C. Willis J. Chem. Soc. Perkin Trans. 2 2002 2031

-

5. 1113. Derivatives of 6-aminopenicillanic acid. Part VII. Further 3,5-disubstituted isoxazole-4-carboxylic acid derivativesF. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler J. Chem. Soc. 1963 5845

17153-20-7 (3-methyl-1,2-oxazole-4-carboxylic acid) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 57707-64-9(2-azidoacetonitrile)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17153-20-7)3-methyl-1,2-oxazole-4-carboxylic acid

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):166.0/404.0/1212.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:17153-20-7)3-Methyl-4-isoxazolecarboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ